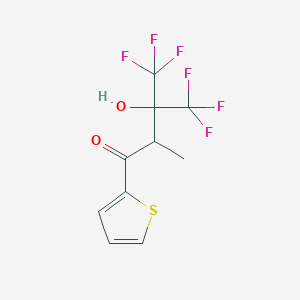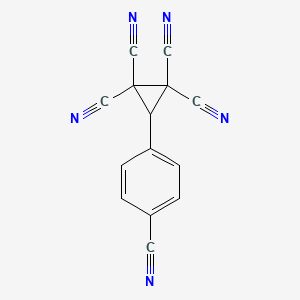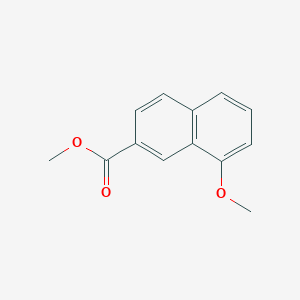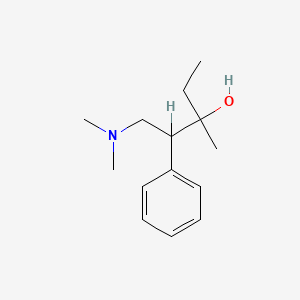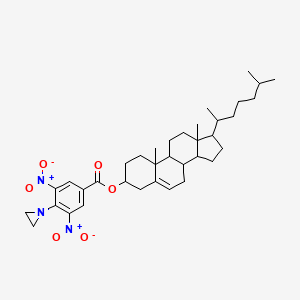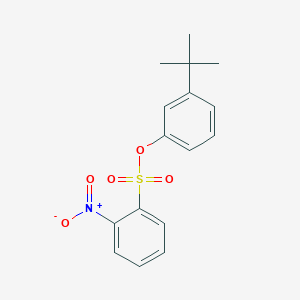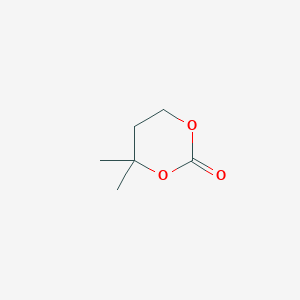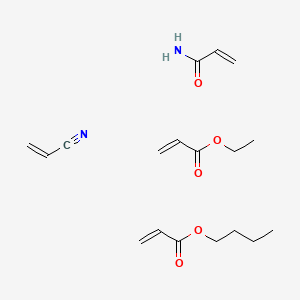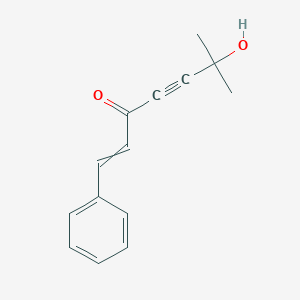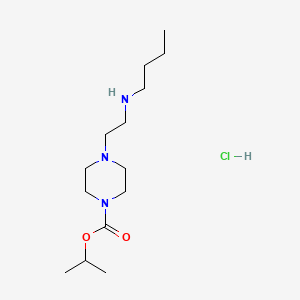
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride is a chemical compound with a complex structure It is part of the piperazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industrial fields
Méthodes De Préparation
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride typically involves multiple steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis begins with the preparation of the piperazine ring, which is then functionalized with a butylamino group.
- The next step involves the esterification of the carboxylic acid group with isopropyl alcohol.
- Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
-
Industrial Production Methods
- Industrial production often employs batch or continuous flow processes to ensure high yield and purity.
- Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis.
Analyse Des Réactions Chimiques
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.
-
Common Reagents and Conditions
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like lithium aluminum hydride.
- Substitution reactions often use reagents like alkyl halides or acyl chlorides.
-
Major Products
- The products of these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the piperazine ring or the ester group.
Applications De Recherche Scientifique
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a bioactive compound.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Used in drug development and screening processes.
-
Industry
- Applied in the formulation of agrochemicals and other industrial products.
- Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride involves its interaction with molecular targets:
-
Molecular Targets
- The compound may interact with specific receptors or enzymes in the body.
- It can modulate the activity of neurotransmitters or other signaling molecules.
-
Pathways Involved
- The exact pathways depend on the specific application, but they often involve modulation of cellular signaling or metabolic processes.
Comparaison Avec Des Composés Similaires
1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopropyl ester, hydrochloride can be compared with other similar compounds:
-
Similar Compounds
1-Piperazinecarboxylic acid, ethyl ester: Similar structure but different ester group.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: Different functional groups leading to varied applications.
-
Uniqueness
- The presence of the butylamino group and isopropyl ester makes this compound unique in its reactivity and potential applications.
- Its hydrochloride form enhances its stability and solubility, making it more suitable for certain applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
24269-67-8 |
|---|---|
Formule moléculaire |
C14H30ClN3O2 |
Poids moléculaire |
307.86 g/mol |
Nom IUPAC |
propan-2-yl 4-[2-(butylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H29N3O2.ClH/c1-4-5-6-15-7-8-16-9-11-17(12-10-16)14(18)19-13(2)3;/h13,15H,4-12H2,1-3H3;1H |
Clé InChI |
HJMJFRKJWCEFHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCN1CCN(CC1)C(=O)OC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14688925.png)
![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)
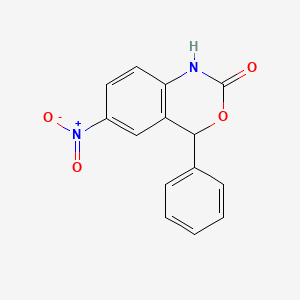
![3-Oxa-7,9-dithiabicyclo[3.3.1]nonane](/img/structure/B14688950.png)
